
Dihydroenmein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroenmein is a naturally occurring compound that has been found to have various biological activities. It is a member of the flavonoid family and is commonly found in plants such as Euphorbia lagascae and Euphorbia dendroides. In recent years, there has been increased interest in the potential applications of dihydroenmein in scientific research.
Applications De Recherche Scientifique
Hydrogen Generation and Energy Storage
Electrocatalytic Generation of Dihydrogen : Research has explored electrocatalytic generation of dihydrogen using diiron hydrogenase mimics. Weak acids like acetic acid can catalyze the reduction process at certain potentials, showcasing a potential avenue for hydrogen generation (Felton et al., 2007).
Nanoparticles for Ammonia Borane Dehydrogenation : Studies on hydrogen production from ammonia borane dehydrogenation highlight the role of nanoparticles in providing safer solid sources of hydrogen. This research is crucial for hydrogen storage technologies, with a focus on various metals as catalysts (Mboyi et al., 2021).
Biological and Biomedical Applications
Digital Image Correlation in Biological Tissues : Digital image correlation (DIC) has been applied to study the mechanical behavior of biological tissues, including arterial tissues and bovine hoof horn. DIC provides a non-invasive method to analyze tissue properties (Zhang & Arola, 2004).
Dihydrochalcones in Plant Growth and Human Health : Dihydrochalcone compounds, related to dihydroenmein, play a significant role in plant growth and stress response. Their potential as anticancer agents and other health benefits are being explored, with efforts to improve their production through metabolic engineering (Ibdah et al., 2017).
Catalysis and Chemical Reactions
Coordination Chemistry of Dihydrogen : The coordination chemistry of dihydrogen involves synthesis, characterization, and reactivity analysis. This field has applications in green chemistry and hydrogenation catalysis (Heinekey & Oldham, 1993).
Dihydrogen Bonds in Metal Hydride Reactions : The dihydrogen bond in metal hydride reactions has been studied for its role in hydrogen exchange, alcoholysis, and other catalytic reactions. Understanding these interactions is crucial for developing new catalytic processes (Belkova et al., 2016).
Material Science
Catalytic Dehydrogenation of Alkanes : Research in this area focuses on the catalytic dehydrogenation of light alkanes using metals and metal oxides. This process is essential for producing light olefins and understanding the mechanisms of catalyst performance (Sattler et al., 2014).
H2PO4− Fluorescent Sensors : The development of H2PO4− fluorescent sensors, based on organic scaffolds, is significant for applications in chemistry and life sciences. These sensors can detect dihydrogen phosphate in various environments (Zhang et al., 2014).
Propriétés
Numéro CAS |
14237-76-4 |
|---|---|
Nom du produit |
Dihydroenmein |
Formule moléculaire |
C20H28O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
6,9-dihydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H28O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,16,21,23H,4-8H2,1-3H3 |
Clé InChI |
XDIFXKVLMXAILB-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O |
SMILES canonique |
CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(C5C(C(C4)O)(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



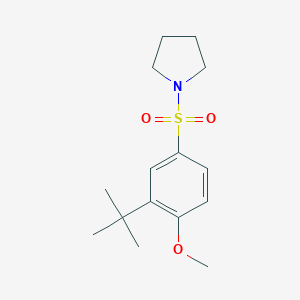
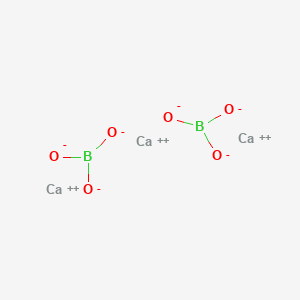
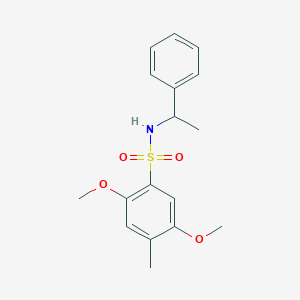


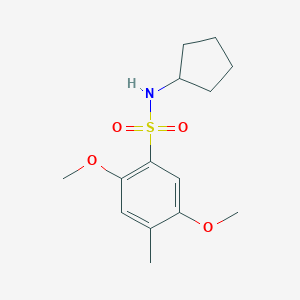

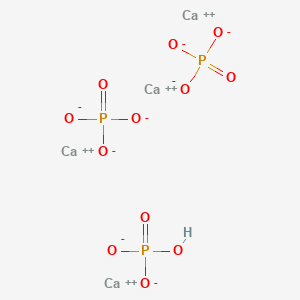
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)

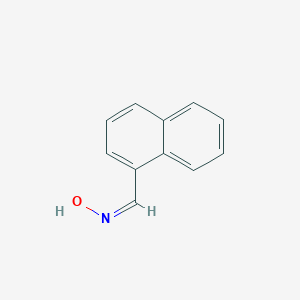
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)

